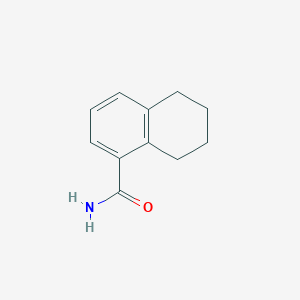

5,6,7,8-Tetrahydronaphthalene-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWXJRHEMNQLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611300 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13052-97-6 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amidation via Carbodiimide-Mediated Coupling

| Reagents/Conditions | Details |

|---|---|

| Acid component | 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid |

| Amine | (S)-3-amino-1-azabicyclo[2.2.2]octane (free base or salt) |

| Condensing agents | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIPC), EDC, HBTU, TBTU, DPPA, DEPC |

| Solvent | Organic solvents such as dichloromethane, toluene, ethyl acetate |

| Base | Triethylamine or similar bases |

| Temperature | 0 to 30 °C |

| Reaction time | 4 hours or as optimized |

Process: The carboxylic acid is activated by a condensing agent (e.g., DCC) in an organic solvent. The amine is added, often in the presence of a base like triethylamine, at low temperature to moderate temperature. The reaction mixture is stirred to completion, followed by aqueous workup and isolation of the amide by crystallization.

Amidation via Acid Chloride Intermediate

| Step | Details |

|---|---|

| Acid chloride formation | 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is converted to acid chloride using oxalyl chloride or thionyl chloride with catalytic DMF |

| Amidation | Acid chloride reacted with (S)-3-amino-1-azabicyclo[2.2.2]octane in organic solvent (e.g., dichloromethane, toluene) |

| Temperature | 0 °C or below for acid chloride formation; 0–30 °C for amidation |

| Workup | Isolation by precipitation, filtration, washing, and drying |

Details: The acid chloride intermediate is prepared by treating the acid with oxalyl chloride or thionyl chloride in the presence of catalytic DMF. The acid chloride is then reacted with the amine to form the amide. This method is well-documented and allows for efficient coupling with good yields.

Alternative Amidation via Direct Coupling with Acid Addition Salt

| Step | Details |

|---|---|

| Amine form | Acid addition salt of (S)-3-amino-1-azabicyclo[2.2.2]octane |

| Temperature | 0 °C or below during initial treatment |

| Coupling agent | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride |

| Solvent | Organic solvents such as tetrahydrofuran (THF) |

| Workup | Extraction, drying, concentration, crystallization |

Process: The acid addition salt of the amine is treated at low temperature, then combined with the acid chloride derivative of the tetrahydronaphthalene carboxylic acid in an organic solvent. The product is isolated by standard purification techniques.

A representative procedure from patent WO2011013095A1 illustrates the preparation:

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is reacted with (S)-3-amino-1-azabicyclo[2.2.2]octane in the presence of a condensing agent (e.g., DCC) and triethylamine in dichloromethane at 0 to 30 °C.

The reaction mixture is stirred for 4 hours, washed with water, dried, and concentrated.

The residue is crystallized from ethyl acetate to yield the pure 5,6,7,8-tetrahydronaphthalene-1-carboxamide.

Alternatively, the acid chloride intermediate is prepared by treating the acid with oxalyl chloride and catalytic DMF in dichloromethane, then reacted with the amine at low temperature.

The product is isolated by filtration and drying, yielding the target compound with high purity.

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Carbodiimide-mediated coupling | DCC, DIPC, EDC, HBTU, TBTU, DPPA, DEPC; triethylamine; organic solvents; 0–30 °C | Mild conditions; good yields; scalable | Requires removal of urea byproducts |

| Acid chloride intermediate | Oxalyl chloride or thionyl chloride; catalytic DMF; amine; organic solvents; 0 °C or below | High reactivity; efficient coupling | Requires handling of acid chlorides |

| Direct coupling with amine salt | Acid addition salt of amine; acid chloride; THF; low temperature | Avoids free amine handling; controlled reaction | Requires acid chloride preparation |

The amidation methods described are well-established in pharmaceutical manufacturing, particularly for palonosetron synthesis.

The choice of condensing agent and solvent can influence yield, purity, and scalability.

Crystallization from ethyl acetate or isopropyl alcohol is commonly used for purification.

Reaction parameters such as temperature, stoichiometry, and reaction time are optimized to maximize yield and minimize impurities.

The preparation of 5,6,7,8-tetrahydronaphthalene-1-carboxamide is primarily achieved through amidation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with (S)-3-amino-1-azabicyclo[2.2.2]octane. The two main synthetic routes involve either carbodiimide-mediated coupling or acid chloride intermediate formation. Both methods are supported by extensive patent literature and industrial practice, offering reliable, scalable, and high-yielding processes. The starting acid is efficiently prepared by catalytic hydrogenation of 1-naphthoic acid. These methods collectively provide a robust framework for the synthesis of this important compound.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydronaphthalene-1-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The partially hydrogenated naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution at the Carboxamide Group

Compound 1 : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide

- Key Difference : Substitution at naphthalene position 2 (vs. 1) and inclusion of a bicyclic amine.

- Impact : Enhanced receptor binding specificity for serotonin receptors due to the azabicyclo group .

- Molecular Weight : 254.34 g/mol (estimated).

Compound 2 : N-(Quinolin-8-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (1o)

- Synthesis : 66% yield via metallaphotoredox coupling .

- Application: Potential use in photoredox catalysis or as a bioactive scaffold .

Compound 3 : 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide

Positional Isomers and Functional Group Variations

Compound 4 : 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid

- Key Difference : Carboxylic acid replaces carboxamide.

- Properties :

- Application: Intermediate in Palonosetron synthesis .

Compound 5 : N-(5,6,7,8-Tetrahydronaphthalene-1-yl)acrylamide (TRH1-56)

- Key Difference : Acrylamide group enables polymerization/conjugation.

- Synthesis : 34% yield, suggesting steric challenges .

Compound 6 : N-(Prop-2-en-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Key Difference : Propenyl group at position 2 increases hydrophobicity.

- Molecular Weight : 215.29 g/mol .

Biologische Aktivität

5,6,7,8-Tetrahydronaphthalene-1-carboxamide (CAS No. 13052-97-6) is an organic compound that has gained attention in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 152 °C

5,6,7,8-Tetrahydronaphthalene-1-carboxamide functions primarily as a ligand for various receptors in the body. Notably:

- Serotonin Receptors : It is an intermediate in the synthesis of palonosetron, a drug that blocks 5-HT3 serotonin receptors, which are implicated in nausea and vomiting. By inhibiting these receptors, it contributes to antiemetic effects.

- Muscarinic Receptors : Research indicates that this compound exhibits significant activity at muscarinic M3 receptors, which are involved in smooth muscle contraction and glandular secretion. This suggests potential therapeutic applications in respiratory conditions like asthma.

Biological Activities

The biological activities of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide can be summarized as follows:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiemetic | 5-HT3 receptor antagonist | |

| Antimicrobial | Potential based on structural relatives | |

| Anti-inflammatory | Similar compounds show promise |

Case Study Insights

-

Palonosetron Synthesis :

- A study highlighted the successful synthesis of palonosetron using 5,6,7,8-Tetrahydronaphthalene-1-carboxamide as a key intermediate. The resulting compound exhibited potent antiemetic properties in clinical trials for chemotherapy-induced nausea.

-

Muscarinic Activity :

- In vitro studies demonstrated that derivatives of this compound could selectively activate muscarinic receptors, suggesting a pathway for developing treatments for diseases requiring modulation of cholinergic signaling.

Pharmacokinetics

While specific pharmacokinetic data for 5,6,7,8-Tetrahydronaphthalene-1-carboxamide is limited, related compounds indicate that tetrahydronaphthalene derivatives tend to bind to plasma proteins and distribute widely across tissues. This distribution may enhance their therapeutic efficacy but also necessitates careful consideration of potential side effects.

Q & A

Basic: What are the common synthetic routes for 5,6,7,8-Tetrahydronaphthalene-1-carboxamide?

Answer:

The compound is typically synthesized via carboxamide formation from its carboxylic acid precursor, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (CAS 4242-18-6) . A standard method involves coupling the acid with amines (e.g., quinuclidin-3-amine derivatives) using activating agents like EDCI or HATU in anhydrous conditions. For example, in the synthesis of Palonosetron (a 5-HT3 antagonist), the carboxamide group is introduced via condensation reactions under nitrogen atmosphere to prevent oxidation . Key analytical steps include monitoring by TLC and purification via recrystallization from methanol or ethanol .

Basic: How is the crystal structure of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide determined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s cyclohexane ring adopts a half-chair conformation, with intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers (bond length ~1.84 Å) . SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with parameters like space group P1, unit cell dimensions (a = 7.477 Å, b = 7.664 Å), and R factor ≤0.039 . Hydrogen atoms are added geometrically, and thermal displacement parameters are refined anisotropically .

Basic: What safety precautions are critical when handling this compound?

Answer:

Based on safety data sheets (SDS):

- PPE: Wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation reported; H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation (H335 hazard; respiratory irritation) .

- First Aid: For eye exposure, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately .

- Disposal: Classify as hazardous waste and use licensed disposal services .

Advanced: How to resolve contradictions in toxicity data for this compound?

Answer:

Conflicting data arise from limited studies:

- Gaps: Some SDS report acute oral toxicity (H302) and respiratory irritation (H335) , while others state "no data available" for chronic toxicity or carcinogenicity .

- Methodology:

- In vitro assays: Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) using human cell lines (e.g., HepG2).

- In vivo studies: Use OECD Guidelines 420/423 for acute oral toxicity in rodents.

- Computational modeling: Apply QSAR tools like TEST or ECOSAR to predict endpoints lacking experimental data .

Advanced: What role does this compound play in synthesizing 5-HT3 receptor antagonists?

Answer:

It serves as a key intermediate in Palonosetron synthesis. The carboxamide moiety binds selectively to 5-HT3 receptors via hydrogen bonding with Asp124 and π-π stacking with aromatic residues . To optimize activity:

Stereochemistry: Use chiral resolution (e.g., SFC chromatography) to isolate the (S)-enantiomer, which shows higher receptor affinity .

Structure-Activity Relationship (SAR): Modify the tetrahydronaphthalene core to enhance metabolic stability (e.g., methyl substitutions at C5/C8 reduce CYP450 oxidation) .

Advanced: How to analyze hydrogen bonding and π-π interactions in its crystal packing?

Answer:

Hydrogen bonding: Use Mercury software to visualize O–H⋯O bonds (distance ~1.84 Å, angle 172°). Centrosymmetric dimers are linked via carboxyl groups .

π-π interactions: Measure centroid distances (3.83 Å) between aromatic rings using PLATON. These interactions stabilize stacking along the a-axis .

Energy frameworks: Generate Hirshfeld surfaces (CrystalExplorer) to quantify interaction energies (e.g., dispersion vs. electrostatic contributions) .

Advanced: How to validate purity and stability under experimental conditions?

Answer:

Purity: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥97% is acceptable for pharmacological studies .

Stability:

- Thermal: Perform TGA/DSC to determine decomposition temperature (~439°C) .

- Solution stability: Monitor by NMR in DMSO-d6 over 72 hours; absence of new peaks confirms stability .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

- ADME: Use SwissADME to predict LogP (experimental ~1.59), solubility (LogS = -4.2), and blood-brain barrier permeability (BBB+ likely due to lipophilic core) .

- Docking: AutoDock Vina or Schrödinger Suite for binding affinity to 5-HT3 receptors (PDB ID: 6NP0). Focus on hydrophobic interactions with Trp183 and Tyr234 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.